Ginsenoyne A
Ginsenoyne A
Ginsenoyne a belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, ginsenoyne a is considered to be a fatty alcohol lipid molecule. Ginsenoyne a is considered to be a practically insoluble (in water) and relatively neutral molecule. Ginsenoyne a has been primarily detected in urine. Within the cell, ginsenoyne a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ginsenoyne a can be found in tea. This makes ginsenoyne a a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
139163-34-1
VCID:
VC21168375
InChI:
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2
SMILES:
C=CCCCCCC1C(O1)CC#CC#CC(C=C)O
Molecular Formula:
C17H22O2
Molecular Weight:
258.35 g/mol
Ginsenoyne A
CAS No.: 139163-34-1
Cat. No.: VC21168375
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ginsenoyne a belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, ginsenoyne a is considered to be a fatty alcohol lipid molecule. Ginsenoyne a is considered to be a practically insoluble (in water) and relatively neutral molecule. Ginsenoyne a has been primarily detected in urine. Within the cell, ginsenoyne a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ginsenoyne a can be found in tea. This makes ginsenoyne a a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 139163-34-1 |
| Molecular Formula | C17H22O2 |
| Molecular Weight | 258.35 g/mol |
| IUPAC Name | 8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol |
| Standard InChI | InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2 |
| Standard InChI Key | FTXZFRIHQNXZNH-UHFFFAOYSA-N |
| SMILES | C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |
| Canonical SMILES | C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |
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